Cefaclor

Overview

Description

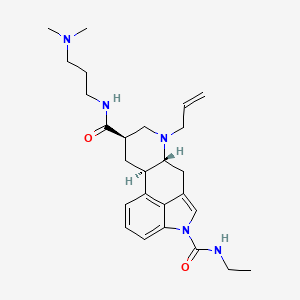

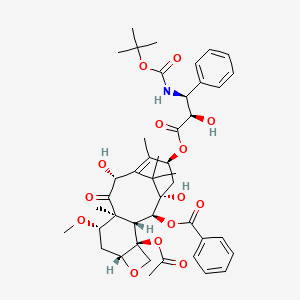

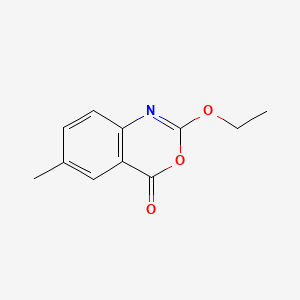

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections, such as pneumonia, ear, skin, throat, and urinary tract infections . It is a semisynthetic cephalosporin antibiotic for oral administration . The chemical formula for this compound is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .

Synthesis Analysis

This compound is synthesized by reacting 7-amino-3-chloro cephalosporanic acid (7-ACCA) with D-phenylglycine in activated form in the presence of an enzyme . The process also involves the in situ product removal which improves the overall conversion from 64% to 85% (mol/mol) .Molecular Structure Analysis

The molecular formula of this compound is C15H14ClN3O4S . The structure of this compound was analyzed by high performance liquid chromatography-ion trap mass spectrometry (HPLC/MS), differential scanning calorimetry (DSC), thermo gravimetric analyzer (TG), infrared Fourier transform spectroscopy (FT-IR), nuclear magnetic resonance (NMR), elemental analysis (EA), and the X-ray powder diffraction (XRD) .Chemical Reactions Analysis

This compound, like other cephalosporins, exerts its bactericidal action by inhibiting cell-wall synthesis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 385.82 and its molecular formula is C15H14ClN3O4S•H2O . More detailed physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications

Clinical Efficacy : Cefaclor has shown satisfactory clinical responses in treating various infections. It is effective in 80% of urinary tract infections, 87% of upper respiratory tract infections, 90% of otitis media cases, 99% of lower respiratory tract infections, and 96% of skin and skin structure infections (Kammer & Short, 1979).

Adverse Reactions : this compound can cause serum sickness-like reactions in children, characterized by an urticarial eruption, pruritus, arthritis, and/or arthralgias (Hebert, Sigman, & Levy, 1991).

Pharmacokinetics and Food Effects : The absorption of this compound is influenced by food, with rice meals affecting the absorption process more than bread meals. This indicates a need for pharmacokinetic analysis considering dietary habits (Oguma, Yamada, Sawaki, & Narita, 1991).

Environmental Impact : this compound's environmental presence raises concerns about antibiotic-resistant bacteria. Gamma radiation effectively degrades this compound in water, suggesting potential methods for environmental management of pharmaceutical waste (Yu, Lee, Lee, Cho, & Chang, 2008).

Immediate Hypersensitivity Risk : A study found that immediate hypersensitivity to this compound is significantly associated with female sex, age under 65 years, hypertension, liver diseases, asthma, and concomitant use of nonsteroidal anti-inflammatory drugs (Rhyou et al., 2021).

Antibiotic Resistance : Research indicates that more than 90% of Haemophilus influenzae and Moraxella catarrhalis, and 85% of Escherichia coli were susceptible to this compound. This highlights the need for ongoing monitoring of bacterial resistance to ensure effective treatment (Preston & Turik, 1998).

Mechanism of Action

Target of Action

Cefaclor, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound operates as a beta-lactam antibiotic, similar to penicillins . It binds to the PBPs, inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By binding to the PBPs, this compound inhibits the transpeptidation step of peptidoglycan synthesis, a key component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and ultimately, the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed and its bioavailability is independent of food intake . .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including those of the ear, lung, skin, throat, and urinary tract .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the human peptide transporter-1 (PEPT1), which this compound is a substrate of, can lead to inter-individual pharmacokinetic variation . Additionally, factors such as the patient’s health status and the presence of other medications can also impact the action of this compound . .

Safety and Hazards

Cefaclor is contraindicated in patients with known hypersensitivity to the cephalosporin group of antibiotics . The few adverse effects related to therapy with this compound are usually minor and transient and that drug-drug interactions involving this compound are rare . It is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Cefaclor, like the penicillins, is a beta-lactam antibiotic. It exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The bactericidal action of this compound results from this inhibition of cell-wall synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . By inhibiting cell wall synthesis, this compound can cause cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . This leads to the death of the bacteria, thereby treating the infection.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the chemical instability of this compound, test medium composition, and inoculum density can influence the results of in vitro susceptibility tests with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs, the dosage is 20 mg/kg, orally, every 12 hours for 3–30 days

Metabolic Pathways

It is known that this compound, like other beta-lactam antibiotics, inhibits the synthesis of the bacterial cell wall, which is a crucial metabolic pathway for bacterial growth and survival .

Transport and Distribution

It is known that this compound, like other beta-lactam antibiotics, targets the bacterial cell wall, suggesting that it is transported to and distributed at the site of bacterial cell wall synthesis .

Subcellular Localization

Given that this compound targets the bacterial cell wall, it is likely that it localizes to the site of cell wall synthesis in the bacterial cell .

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-GPCCPHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022748 | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.10e-01 g/L | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53994-73-3, 70356-03-5 | |

| Record name | Cefaclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaclor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefaclor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFACLOR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does cefaclor exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death. [, , ]

Q2: What types of infections is this compound commonly used to treat?

A2: this compound demonstrates efficacy against common respiratory tract pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. It is often prescribed for infections such as otitis media, pharyngitis, bronchitis, and pneumonia. [, , , , , , , ] It has also been used for skin and soft tissue infections caused by susceptible bacteria, including Streptococcus pyogenes and methicillin-susceptible Staphylococcus aureus (MSSA). []

Q3: How does the efficacy of this compound compare to other antibiotics like amoxicillin or cefuroxime?

A3: Studies comparing this compound with other antibiotics for similar infections show varying results:

- This compound vs. Amoxicillin: Some studies show comparable efficacy for acute otitis media, [] while others suggest this compound may be more effective in resolving middle ear effusion. [] For acute tonsillopharyngitis, clinical efficacy appears comparable. []

- This compound vs. Cefuroxime: Cefuroxime may achieve higher serum concentrations and maintain them for a longer duration, potentially leading to better efficacy against certain respiratory pathogens. []

- This compound vs. Clarithromycin: Both drugs exhibit similar efficacy and safety profiles in treating lower respiratory tract infections. []

Q4: What are the key pharmacokinetic parameters of this compound?

A4: Key pharmacokinetic parameters include:

- Absorption: this compound is well-absorbed orally but is best taken on an empty stomach as food can reduce its absorption. [, , ]

- Distribution: The volume of distribution is influenced by body weight. []

- Metabolism: this compound is primarily excreted unchanged in the urine. []

- Elimination: The elimination half-life is relatively short, around 0.6 hours, but this is prolonged in elderly patients and those with renal impairment. [, ] Dosage adjustments might be necessary in patients with moderate to severe renal dysfunction. [, ]

Q5: Does this compound interact with any drug transporters in the kidneys?

A5: Yes, studies show that this compound interacts with human peptide transporters, primarily hPepT2 and to a lesser extent hPepT1. These transporters are involved in the renal excretion of this compound. [] It also inhibits hOAT1, although it doesn't appear to be transported by this transporter. []

Q6: How does age affect the pharmacokinetics of this compound?

A6: Elderly individuals exhibit higher plasma concentrations of this compound compared to younger individuals due to lower plasma clearance. This is primarily attributed to age-related decline in renal function. []

Q7: What are the primary mechanisms of bacterial resistance to this compound?

A7: Resistance primarily arises from:

- β-lactamase production: These enzymes hydrolyze the β-lactam ring in this compound, rendering it inactive. [, , ]

- Altered penicillin-binding proteins (PBPs): Mutations in PBPs can reduce their affinity for this compound. []

Q8: Is there cross-resistance between this compound and other antibiotics?

A8: Cross-resistance can occur with other β-lactam antibiotics, particularly those inactivated by the same β-lactamases. [, ] Resistance to penicillin, particularly among Streptococcus pneumoniae, can also indicate reduced susceptibility to this compound. [, ]

Q9: What are the common adverse effects associated with this compound?

A9: Common adverse effects are mainly gastrointestinal, including:

Q10: Can this compound induce hypersensitivity reactions?

A10: Yes, hypersensitivity reactions to this compound are possible, with anaphylaxis being the most commonly reported manifestation. These reactions can be IgE-mediated or involve direct basophil activation. []

Q11: What formulations of this compound are available?

A11: this compound is available in various oral formulations, including immediate-release tablets and capsules, extended-release tablets (this compound AF), and oral suspensions. [, , , , ]

Q12: Are there any formulation challenges with this compound?

A12: One challenge is the chemical instability of this compound in solution, which can affect its potency and shelf life. [, , ]

Q13: What strategies are used to improve the stability and bioavailability of this compound formulations?

A13:

- Extended-release formulations: this compound AF utilizes a matrix system to prolong drug release, maintaining therapeutic concentrations for a longer duration and allowing for less frequent dosing. [, ]

- Granule formulations: These formulations enhance stability and dissolution rate by forming clathrate compounds with excipients. []

- Suspensions: Suspensions incorporate suspending agents, sweeteners, and flavoring agents to improve palatability and compliance, particularly in pediatric patients. [, ]

Q14: What analytical methods are used to characterize and quantify this compound?

A14: Various methods are employed, including:

- High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of this compound and its potential impurities. [, , ]

- Micellar electrokinetic capillary chromatography (MECC): MECC can separate and analyze this compound from its isomers, such as Δ-3-cefaclor. []

- Bioassays: These methods utilize the antibacterial activity of this compound to determine its concentration in biological samples. []

Q15: What are some future research directions for this compound?

A15:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)